N-ethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
Description
N-ethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a thiazole derivative characterized by a central five-membered heterocyclic ring containing nitrogen and sulfur atoms. Key structural features include:
- Ethylsulfonyl group at position 2: This electron-withdrawing group enhances the compound’s stability and influences its reactivity.
- 4-Methylphenylsulfonyl (tosyl) group at position 4: A bulky substituent that may affect steric interactions in biological systems.
- N-ethylamine at position 5: A flexible alkylamine that could modulate solubility and binding affinity.
Properties
Molecular Formula |
C14H18N2O4S3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-ethyl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C14H18N2O4S3/c1-4-15-12-13(16-14(21-12)22(17,18)5-2)23(19,20)11-8-6-10(3)7-9-11/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
ADWYTHQRWYQHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Biological Activity
N-ethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazole ring substituted with ethylsulfonyl and sulfonamide groups. Its molecular formula is .
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Several derivatives have demonstrated antiproliferative effects on cancer cell lines.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to its protective effects in biological systems.
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups has been shown to enhance antibacterial activity .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Notably, it has been tested against several cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer).
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of thiazole derivatives, this compound was found to inhibit cell proliferation effectively, with an IC50 value indicating its potency compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF7 | 0.1 | 70 |
| HT29 | 0.25 | 65 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, the compound's ability to interfere with the activity of dihydrofolate reductase (DHFR) has been noted in related thiazole derivatives .
Antioxidant Properties
Thiazole compounds have also been investigated for their antioxidant capabilities. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Scientific Research Applications
Antimicrobial Activity
Overview : Recent studies have investigated the antimicrobial properties of thiazole derivatives, including N-ethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine. These compounds have shown significant efficacy against a range of bacterial strains, including multidrug-resistant pathogens.
Case Study : A study published in the Chemistry & Biology Interface evaluated a series of thiazole derivatives against various bacterial strains. The compound demonstrated minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as an effective antibacterial agent .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 4 | Linezolid | 8 |
| Escherichia coli | 8 | Ciprofloxacin | 16 |
| Pseudomonas aeruginosa | 16 | Meropenem | 32 |
Anticancer Properties
Overview : The compound has also been explored for its anticancer effects. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines.
Case Study : In vitro studies assessing the cytotoxic effects of this compound on human liver cancer cells (HepG2) revealed a significant reduction in cell viability at concentrations above 10 µM. This suggests a potential for further development as an anticancer drug .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HepG2 | 10 | 45 |
| HepG2 | 25 | 30 |
| HepG2 | 50 | 15 |
Synthetic Methodologies
Overview : The synthesis of this compound involves multiple steps, including sulfonation and amination reactions.
Synthesis Steps :
- Sulfonation Reaction : The initial step involves the sulfonation of thiazole derivatives to introduce sulfonyl groups.
- Amination Reaction : Following sulfonation, the compound undergoes amination to attach the ethylsulfonyl group.
The synthesis has been optimized for yield and purity using techniques such as NMR spectroscopy and mass spectrometry for characterization .
Comparison with Similar Compounds
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- Key differences : Replaces the ethylsulfonyl group at position 2 with a 4-chlorophenylsulfonyl moiety and substitutes the N-ethylamine with a 3-methoxypropyl group.
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
- Key differences : Features benzenesulfonyl (position 4) and a pyridinylmethylamine (position 5) instead of ethylsulfonyl and N-ethylamine.
Analogues with Disulfonamide Architectures
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
- Key differences : Incorporates two tosyl groups and a pyridine ring.
- Impact : The disulfonamide structure increases molecular weight (645 g/mol) and may reduce solubility compared to the target compound. However, it demonstrates high thermal stability (mp 223–225°C) .
Thiadiazole vs. Thiazole Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Key differences : Replaces the thiazole core with a thiadiazole ring and introduces a chlorobenzylidene group.
- Impact: Thiadiazoles are known for broad-spectrum biological activity, including fungicidal properties, but exhibit lower metabolic stability compared to thiazoles due to reduced ring aromaticity .
Substitution at Position 5
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a)
- Key differences : Lacks the ethylamine at position 5, instead featuring a nitro group at the para position of the phenyl ring.
- Impact : The nitro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions. Synthesized in 94% yield via cyclization, suggesting scalable production .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated using molecular formula C₁₉H₂₃N₃O₄S₃.
Research Findings
Sulfonyl Group Effects : Ethylsulfonyl and tosyl groups enhance oxidative stability compared to benzenesulfonyl analogues. However, disulfonamide derivatives (e.g., 5a) show reduced solubility in aqueous media .
Position 5 Substitution : N-ethylamine improves bioavailability over bulkier amines (e.g., pyridinylmethyl) due to lower steric hindrance .
Heterocycle Impact : Thiadiazoles () exhibit distinct biological profiles but are synthetically less accessible than thiazoles, limiting their utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
